2,6-Difluoro Substitution Lowers Amine pKa Versus Non-Fluorinated and Mono-Fluoro Analogs
The electron-withdrawing effect of the 2,6-difluorophenyl group reduces the basicity of the α-amine relative to non-fluorinated 1-phenyl-2-methylpropan-1-amine. While experimentally measured pKa data for this exact scaffold remain sparse, the predicted pKa of the conjugate acid for 1-(2,6-difluorophenyl)-2-methylpropan-1-amine is estimated at approximately 8.2 ± 0.3 (based on the structurally related 2,6-difluorobenzylamine, which has an experimental pKa of 8.21 ± 0.10) . This contrasts with the higher pKa (~9.5–10) expected for non-fluorinated 1-phenyl-2-methylpropan-1-amine [1]. The lower pKa enhances the fraction of neutral amine at physiological pH, which can improve passive membrane permeability and reduce lysosomal trapping.
| Evidence Dimension | Amine pKa (basicity, conjugate acid) |
|---|---|
| Target Compound Data | pKa(H) ≈ 8.2 (predicted, based on 2,6-difluorobenzylamine analog) |
| Comparator Or Baseline | 1-Phenyl-2-methylpropan-1-amine: pKa(H) ≈ 9.5–10 (typical for unsubstituted benzylic amines) |
| Quantified Difference | ΔpKa ≈ –1.3 to –1.8 units (lower basicity) |
| Conditions | Predicted/estimated values at 25 °C in aqueous solution |
Why This Matters
A lower amine pKa shifts the neutral:protonated ratio at physiological pH, directly impacting passive permeability and intracellular distribution; this property is critical for CNS drug design where lysosomal trapping must be minimized.
- [1] Simple Method for the Estimation of pKa of Amines. Academia.edu. (2014). Typical pKa range for primary benzylic amines: 9.4–10.2. View Source
